

Technical Guide: Synthesis of Tin(IV) Acetate from Tetraphenyltin

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Compound of Interest		
Compound Name:	Tin(IV) acetate	
Cat. No.:	B1588431	Get Quote

This technical guide provides a comprehensive overview of the synthesis of **Tin(IV)** acetate from tetraphenyltin. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.

Introduction

Tin(IV) acetate, also known as stannic acetate, is a tin(IV) salt of acetic acid with the chemical formula Sn(CH₃COO)₄[1]. It serves as a versatile reagent and precursor in various chemical syntheses, including the formation of other organotin compounds and tin-based materials[2]. The synthesis from tetraphenyltin offers a high-yield, one-step method to obtain this compound. This is achieved through the cleavage of the tin-phenyl bonds by refluxing tetraphenyltin in a mixture of acetic acid and acetic anhydride[3][4][5][6]. The presence of acetic anhydride is crucial to prevent the hydrolysis of the product, as Tin(IV) acetate is highly sensitive to moisture[2][3].

Reaction and Stoichiometry

The overall reaction for the synthesis of **Tin(IV)** acetate from tetraphenyltin is as follows:

 $(C_6H_5)_4Sn + 4 CH_3COOH \rightarrow Sn(CH_3COO)_4 + 4 C_6H_6[1]$

Table 1: Reactant and Product Properties



Compound	Molar Mass (g/mol)	Role
Tetraphenyltin	427.1	Starting Material
Acetic Acid	60.05	Reagent/Solvent
Acetic Anhydride	102.09	Reagent/Dehydrating Agent
Tin(IV) Acetate	354.89	Product
Benzene	78.11	Byproduct

Experimental Protocol

The following protocol is adapted from the procedure described by Sawyer and Frey[3].

- 3.1 Materials and Equipment
- Tetraphenyltin ((C₆H₅)₄Sn)
- Glacial Acetic Acid (CH₃COOH)
- Acetic Anhydride ((CH₃CO)₂O)
- Dry Nitrogen Gas
- 250 mL three-necked round bottom flask
- Reflux condenser
- · Heating mantle
- Magnetic stirrer and stir bar
- Apparatus for filtration under an inert atmosphere
- Vacuum drying apparatus
- 3.2 Procedure



- Setup: A dry 250 mL three-necked round bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet is flushed with dry nitrogen gas.
- Charging the Flask: 12.0 g (0.028 mol) of tetraphenyltin is added to the flask.
- Addition of Reagents: A mixture of glacial acetic acid and acetic anhydride is added to the flask in excess to act as both reactant and solvent.
- Reaction: The reaction mixture is heated to reflux at approximately 120°C with continuous stirring under a blanket of dry nitrogen for about 16 hours.
- Work-up: After the reaction is complete, the solution is concentrated. Upon cooling, white, needle-like crystals of Tin(IV) acetate precipitate.
- Purification: The crystals are filtered, washed with anhydrous ether, and dried under vacuum to yield the final product.

3.3 Safety and Handling

- The entire procedure should be conducted in a well-ventilated fume hood.
- **Tin(IV) acetate** is highly sensitive to moisture and will rapidly hydrolyze upon exposure to air[2][3]. All equipment must be dry, and the reaction should be carried out under an inert atmosphere.
- Appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Quantitative Data

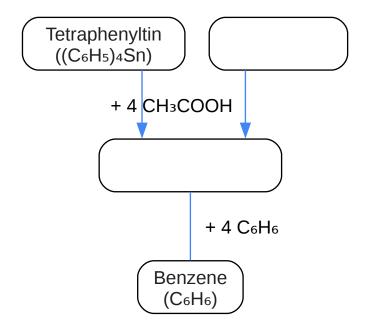
Table 2: Experimental Data and Results



Parameter	Value	Reference
Yield	Nearly Quantitative	[3][4][5]
Reaction Temperature	~120°C (Reflux)	[1][3]
Reaction Time	~16 hours	[3]
Melting Point	242°C	[3]

Visual Diagrams

5.1 Reaction Pathway

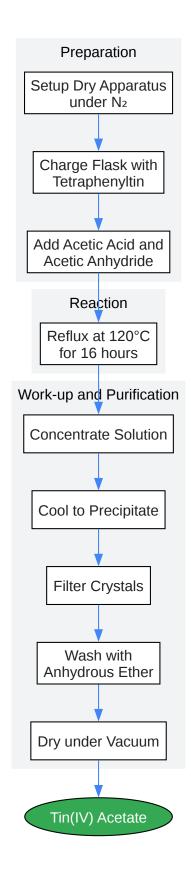


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Caption: Reaction pathway for the synthesis of **Tin(IV) acetate**.

5.2 Experimental Workflow





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Caption: Step-by-step experimental workflow.



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